
5-Fluoro-2-mercaptobenzyl alcohol
Übersicht
Beschreibung
5-Fluoro-2-mercaptobenzyl alcohol, also known as 5-Fluoro-2-mercaptophenylmethanol, is a chemical compound with the linear formula HSC6H3(F)CH2OH . It has a molecular weight of 158.19 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-mercaptobenzyl alcohol consists of a benzene ring with a fluorine atom and a mercaptobenzyl alcohol group attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
5-Fluoro-2-mercaptobenzyl alcohol is a solid with a melting point of 60-64°C . Its predicted boiling point is 267.4±25.0°C, and it has a predicted density of 1.317±0.06 g/cm3 . The compound has a pKa of 6.26±0.48 (Predicted) .Wissenschaftliche Forschungsanwendungen
1. Chemodivergent Reactions
5-Fluoro-2-mercaptobenzyl alcohol is utilized in chemodivergent reactions. Zhao et al. (2016) described its use in Brønsted acid-catalyzed reactions with vinylindoles and styrenes, leading to the efficient construction of benzoxathiepine scaffolds and β-hydroxy sulfides (Zhao et al., 2016).
2. Synthesis of Antiproliferative Compounds
Luque-Agudo et al. (2017) explored the use of 2-mercaptobenzyl alcohol, a similar compound, in the synthesis of sulfa-Michael adducts and thiochromenes derived from carbohydrates, noting its potential in producing compounds with antioxidant and antiproliferative activities against human tumor cell lines (Luque-Agudo et al., 2017).
3. Synthesis of Functionalized Benzothiophenes and Benzofurans
Capperucci et al. (2009) demonstrated the synthesis of functionalized benzothiophenes and benzofurans using organothiosilanes and 2-mercaptobenzyl alcohol. This method offers a straightforward approach to create these compounds, which are valuable in various chemical syntheses (Capperucci et al., 2009).
4. Aerobic Alcohol Oxidation
In a study by Shibuya et al. (2011), a compound related to 5-Fluoro-2-mercaptobenzyl alcohol was used in the development of a simple, organocatalytic system for aerobic alcohol oxidation. This approach is notable for its mild conditions and absence of heavy metals (Shibuya et al., 2011).
5. Enhanced Photostability of Fluorophores
Altman et al. (2011) investigated the enhancement of photostability in fluorophores through conjugation with compounds like 4-nitrobenzyl alcohol. This strategy is crucial for fluorescence applications requiring long-lived, nonblinking emission (Altman et al., 2011).
6. Synthesis of Adjustable Poly(vinyl chloride) Networks
Reinecke et al. (1996) utilized 2-mercaptobenzyl alcohol in the synthesis of modified poly(vinyl chloride) (PVC) with free hydroxy groups. This method allows for the creation of elastomers with adjustable network density, demonstrating the versatility of 2-mercaptobenzyl alcohol in polymer science (Reinecke et al., 1996).
7. Drug Release from Gold Nanoparticles
Agasti et al. (2009) explored the conjugation of an anticancer drug to gold nanoparticles using a photocleavable o-nitrobenzyl linkage, similar in structure to 2-mercaptobenzyl alcohol. This system allows for controlled drug release upon UV irradiation, illustrating the potential of such compounds in drug delivery systems (Agasti et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-fluoro-2-sulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEXHILBHGLPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584537 | |
| Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870703-84-7 | |
| Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-naphthylsulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

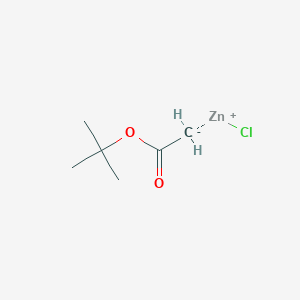
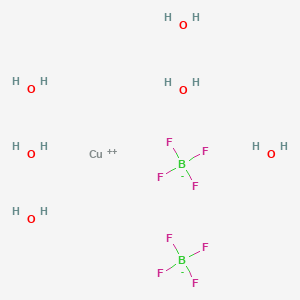



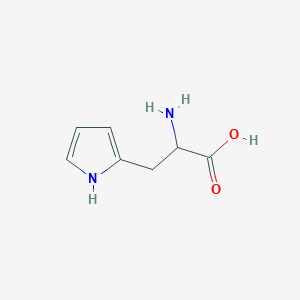

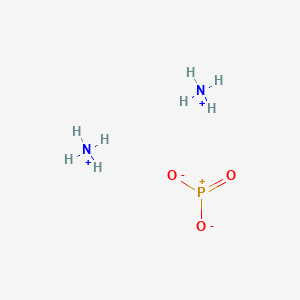
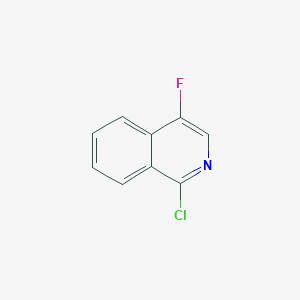
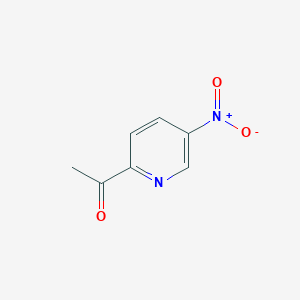
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)
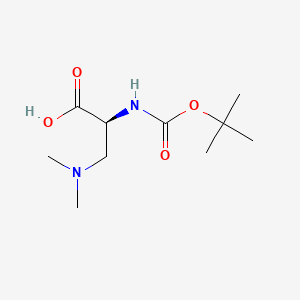
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
